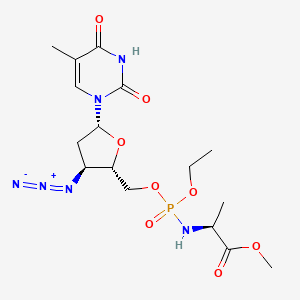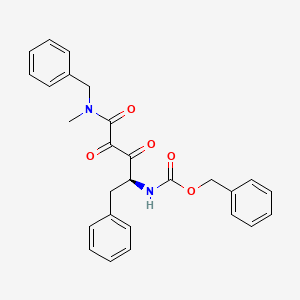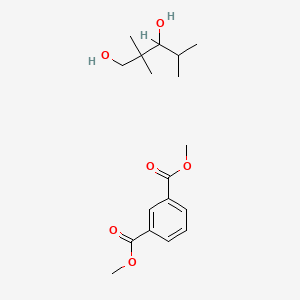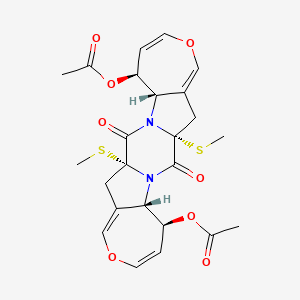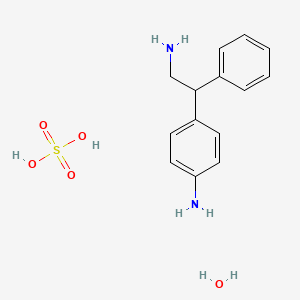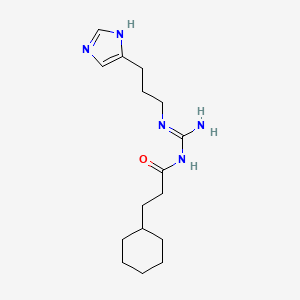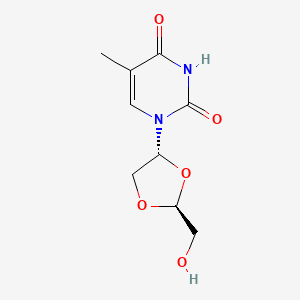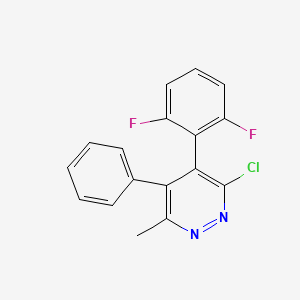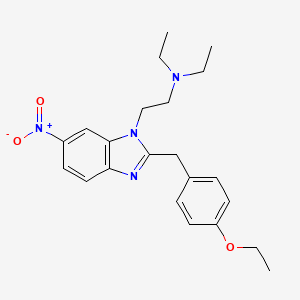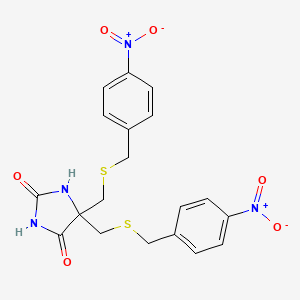
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a central imidazolidinedione core with two 4-nitrophenylmethylthio groups attached, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinedione core, followed by the introduction of the 4-nitrophenylmethylthio groups. Common reagents used in these reactions include thiols, nitrobenzyl halides, and base catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
Applications De Recherche Scientifique
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitro groups and thioether linkages play crucial roles in these interactions, influencing the compound’s reactivity and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dithiobis(2-nitrobenzoic acid): Known for its use in quantifying sulfhydryl groups in proteins.
Bis(4-methoxyphenyl) disulfide: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
5,5-Bis((((4-nitrophenyl)methyl)thio)methyl)-2,4-imidazolidinedione, hydrochloride stands out due to its unique combination of nitro and thioether groups attached to an imidazolidinedione core. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
142979-86-0 |
|---|---|
Formule moléculaire |
C19H18N4O6S2 |
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
5,5-bis[(4-nitrophenyl)methylsulfanylmethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H18N4O6S2/c24-17-19(21-18(25)20-17,11-30-9-13-1-5-15(6-2-13)22(26)27)12-31-10-14-3-7-16(8-4-14)23(28)29/h1-8H,9-12H2,(H2,20,21,24,25) |
Clé InChI |
FGSYJGZLKDLUQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



